molecular formula C9H11N3 B11918010 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine CAS No. 64369-08-0

2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B11918010
CAS No.: 64369-08-0
M. Wt: 161.20 g/mol
InChI Key: STJRSWFXYMPNCD-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine ( 64369-08-0) is a high-purity chemical building block belonging to the imidazopyridine family, a class of heterocyclic compounds recognized for their broad therapeutic potential in medicinal chemistry . This compound has a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol . The imidazo[4,5-c]pyridine scaffold is a key structural motif in drug discovery due to its structural resemblance to purines, allowing it to interact with a variety of enzymatic targets . Researchers are exploring this core structure for developing novel agents in several fields: Oncology Research: Compounds based on the imidazo[4,5-c]pyridine structure have shown promise as inhibitors of critical cancer targets. These include Poly(ADP-ribose) polymerase (PARP) , histone methyltransferases like EZH2 , and heat shock protein 90 (Hsp90) . Such inhibitors can disrupt vital cellular pathways in cancerous cells, leading to growth inhibition and apoptosis. Immunology and Inflammation: This chemical scaffold is also being investigated in immunology. Specific 1H-imidazo[4,5-c]pyridine derivatives have been designed and synthesized as potent and selective Toll-like Receptor 7 (TLR7) agonists . TLR7 engagement can induce a potent Type I interferon (IFN-α/β) response, which plays a crucial role in antiviral immunity and shaping adaptive immune responses, making such compounds of interest for vaccine adjuvant and antiviral therapy research . Antimicrobial and Antitubercular Applications: The imidazopyridine class has demonstrated significant activity against resistant bacterial strains. Notably, the compound Q203, an imidazopyridine amide, is a promising anti-tuberculosis agent currently in clinical development. It exerts its effect by targeting the mycobacterial respiratory cytochrome bc1 complex, showing efficacy against drug-susceptible, MDR, and XDR strains of Mycobacterium tuberculosis . Handling and Usage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64369-08-0

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2,3,4-trimethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H11N3/c1-6-9-8(4-5-10-6)11-7(2)12(9)3/h4-5H,1-3H3

InChI Key

STJRSWFXYMPNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N(C(=N2)C)C

Origin of Product

United States

Foundational & Exploratory

2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physicochemical properties, and synthetic methodologies for 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine .

This guide is structured for medicinal chemists and process scientists, focusing on the molecule's unique steric environment and its utility as a "privileged scaffold" in kinase inhibitor design.

Executive Summary & Structural Logic

The imidazo[4,5-c]pyridine scaffold is a bioisostere of purine (adenine/guanine) and benzimidazole, widely utilized in drug discovery to target ATP-binding pockets of kinases and biological receptors (e.g., TLR7/8 agonists).

The specific derivative This compound presents a unique medicinal chemistry case study due to the "Peri-Like" Steric Clash between the


-methyl and 

-methyl groups. This proximity restricts bond rotation and creates a rigid hydrophobic pharmacological face, potentially enhancing selectivity against enzymes with narrow binding clefts.
Structural Identity[1]
  • IUPAC Name: this compound

  • Scaffold: Imidazo[4,5-c]pyridine (Pyridine nitrogen at position 5).[1][2][3]

  • Substituents:

    • C2-Methyl: Enhances metabolic stability of the imidazole ring.

    • N3-Methyl: Fixes the tautomeric state to the 3H-isomer, preventing prototropic shifts common in NH-azoles.

    • C4-Methyl: Located on the pyridine ring adjacent to the bridgehead, creating significant steric bulk near the N3 position.

Physicochemical Properties (Calculated & Predicted)

Understanding the lipophilicity and ionization profile is critical for formulation and assay development.[1]

PropertyValue (Predicted)Technical Insight
Formula

MW: 161.21 g/mol
LogP (Oct/Wat) 1.4 – 1.8Moderate lipophilicity; good membrane permeability predicted.[1]
TPSA ~30 ŲLow polar surface area suggests excellent BBB (Blood-Brain Barrier) penetration potential.
pKa (Pyridine N) ~6.2 – 6.8The electron-donating methyl at C4 increases basicity of the pyridine nitrogen compared to the parent scaffold.
H-Bond Donors 0Fully substituted nitrogen (N3-Me) eliminates donor capacity.
H-Bond Acceptors 2Pyridine N5 and Imidazole N1.
Solubility ModerateSoluble in DMSO, MeOH, DCM; pH-dependent aqueous solubility (higher at pH < 5).

Synthetic Methodology: The "Orthogonal Directing" Route

To synthesize this compound with high regiochemical fidelity (specifically ensuring the N3-Methyl placement), a standard alkylation of the parent heterocycle is not recommended due to N1 vs. N3 regioselectivity issues.

Instead, the Directed Cyclization Protocol is the authoritative method. This pathway installs the N-methyl group before ring closure.

Reaction Scheme Overview
  • Precursor Selection: Start with 2-methyl-4-chloropyridine (commercially available).

  • Nitration: Electrophilic aromatic substitution.

  • Amination: Nucleophilic aromatic substitution (

    
    ) with methylamine.
    
  • Reduction: Nitro to amine.

  • Cyclization: Condensation with orthoacetate or acetic anhydride.

Detailed Protocol
Step 1: Nitration[1]
  • Reagents: 2-methyl-4-chloropyridine,

    
    , 
    
    
    
    .
  • Conditions: 100°C, 4 hours.

  • Mechanism: The amino/chloro directing groups direct the nitro group to position 3.

  • Product: 4-chloro-2-methyl-3-nitropyridine.

Step 2:

Displacement (The Regio-Defining Step)[1]
  • Rationale: Displacing the C4-chloro with methylamine (

    
    ) installs the nitrogen that will eventually become N3  in the fused system.[1]
    
  • Protocol:

    • Dissolve 4-chloro-2-methyl-3-nitropyridine in EtOH.

    • Add 3.0 eq. of Methylamine (33% in EtOH).

    • Reflux for 2 hours (Monitor by TLC: disappearance of starting material).

    • Product: 2-methyl-3-nitro-4-(methylamino)pyridine.

    • Note: The steric bulk of the adjacent nitro group may slow this reaction; sealed tube heating at 80°C is preferred if reflux is sluggish.

Step 3: Reduction
  • Reagents:

    
    , Pd/C (10%) or Fe/AcOH (Classical Béchamp).[1]
    
  • Protocol: Hydrogenation at 40 psi in MeOH.

  • Product: 2-methyl-3-amino-4-(methylamino)pyridine.

    • Critical Checkpoint: This intermediate is oxidation-sensitive (turns dark).[1] Use immediately in Step 4.

Step 4: Cyclization (The Ring Closure)[1]
  • Reagents: Triethyl orthoacetate (

    
    ) and catalytic p-TsOH.
    
  • Conditions: Reflux in Toluene or neat at 100°C.

  • Mechanism: The primary amine (at C3) and secondary amine (at C4) condense with the orthoacetate.[1]

  • Outcome: Formation of the imidazole ring.[2][4][5][6][7]

    • Since the secondary amine (N-Me) was at position 4 of the pyridine, it becomes N3 of the imidazo[4,5-c]pyridine system.

    • The methyl group from the orthoacetate becomes the C2-Methyl .

    • The methyl group originally on the pyridine ring remains as C4-Methyl .

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of this synthesis, highlighting the critical "Regio-Lock" step.

SynthesisPath Start Start: 2-methyl-4-chloropyridine Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Inter1 Intermediate: 4-chloro-2-methyl-3-nitropyridine Step1->Inter1 Step2 Step 2: SnAr with MeNH2 (CRITICAL REGIO-LOCK) Inter1->Step2 Displaces Cl Inter2 Intermediate: 2-methyl-3-nitro-4-(methylamino)pyridine Step2->Inter2 Installs N3-Methyl Step3 Step 3: Reduction (H2, Pd/C) Inter2->Step3 Inter3 Diamine Precursor: 2-methyl-3-amino-4-(methylamino)pyridine Step3->Inter3 Step4 Step 4: Cyclization (Triethyl Orthoacetate) Inter3->Step4 Final Target: this compound Step4->Final Ring Closure

Caption: Orthogonal synthesis strategy ensuring specific N3-methylation via early-stage amine displacement.

Biological Application & Mechanism of Action

The this compound structure is particularly relevant in Kinase Inhibition and Epigenetic Modulation .

Mechanism: The "Steric Gatekeeper" Effect

Many kinases have a "gatekeeper" residue in the ATP-binding pocket. The bulkiness of the inhibitor determines selectivity.

  • Standard Imidazopyridines: Often bind flat against the hinge region.

  • 2,3,4-Trimethyl Variant: The steric clash between the N3-Me and C4-Me groups forces the molecule into a twisted conformation or increases the "thickness" of the scaffold.

  • Result: This derivative can selectively target kinases with larger "back pockets" or specific hydrophobic clefts that accommodate the C4-methyl group, while being excluded from others (reducing off-target toxicity).

Experimental Assay: Kinase Selectivity Profiling

To validate the biological activity, the following self-validating workflow is recommended:

  • Primary Screen: FRET-based assay (e.g., LanthaScreen) against a panel of serine/threonine kinases.

  • Binding Mode Validation: Thermal Shift Assay (TSA). If the compound binds, the melting temperature (

    
    ) of the protein shifts positively.
    
    • Control: Use the non-methylated analog (3H-imidazo[4,5-c]pyridine) to quantify the energetic contribution of the trimethyl groups.

BioAssay cluster_screen In Vitro Profiling Compound 2,3,4-Trimethyl Derivative Assay1 ATP-Binding Assay (FRET/LanthaScreen) Compound->Assay1 IC50 Determination Assay2 Thermal Shift (TSA) (Delta Tm Measurement) Compound->Assay2 Kd Determination Outcome Selectivity Profile (Gatekeeper Interaction) Assay1->Outcome Assay2->Outcome

Caption: Workflow for validating the steric impact of the trimethyl scaffold on kinase binding affinity.

References

  • Dymińska, L. (2015). Synthesis and structural characterization of methyl-substituted imidazo[4,5-c]pyridines.

    • [1]

  • Bhardwaj, V. et al. (2023). Imidazo[4,5-c]pyridine scaffold in medicinal chemistry: A review of synthesis and biological activity.

    • [1]

  • Temple, C. et al. (1987).[4] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines. Early foundational work on the cyclization of diaminopyridines.

  • Cheméo Database. Physical Properties of Trimethylpyridines.

    • [1]

Sources

Comparative Technical Analysis: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine

[1][2]

Executive Summary & Scaffold Classification

In the landscape of nitrogen heterocycles, imidazopyridines act as critical purine isosteres , offering medicinal chemists a template to mimic the hydrogen-bonding patterns of adenine and guanine while modulating physicochemical properties like solubility, lipophilicity (LogP), and metabolic stability.

While the Imidazo[1,2-a]pyridine scaffold (found in Zolpidem) is widely recognized, the [4,5]-fused isomers discussed here are distinct. They retain the acidic N-H of the imidazole ring, making them true bioisosteres of benzimidazole and purine.

FeatureImidazo[4,5-b]pyridine Imidazo[4,5-c]pyridine
Common Name 1-Deazapurine (or 4-azabenzimidazole)3-Deazapurine (or 5-azabenzimidazole)
Pyridine N Position Ortho to bridgehead (Pos. 4)Meta to bridgehead (Pos. 5)
Electronic Character Lower basicity (Pyridine N); Electron-deficient C2Higher basicity (Pyridine N); Tunable pKa
Key Drug Class Proton Pump Inhibitors (e.g., Tenatoprazole)Antivirals (Nucleoside analogs), Kinase Inhibitors
Primary Challenge Regioselective N-alkylation (N1 vs N3)Synthetic accessibility of 3,4-diaminopyridine precursors

Structural & Electronic Architecture

The fundamental difference lies in the position of the pyridine nitrogen relative to the imidazole fusion. This positional isomerism dictates the electronic distribution and the acid-base profile of the molecule.

Numbering and Nomenclature
  • Imidazo[4,5-b]pyridine: The pyridine nitrogen is at position 4.[1][2] This proximity to the imidazole N3 creates a "cleft" that can chelate metals or form intramolecular hydrogen bonds with C2-substituents.

  • Imidazo[4,5-c]pyridine: The pyridine nitrogen is at position 5. This separation reduces steric hindrance and inductive electron withdrawal from the imidazole ring, generally making the N5 position more basic and accessible for hydrogen bonding with protein targets.

Visualization of Isomerism

The following diagram illustrates the atomic numbering and the relationship to the purine core.

ScaffoldComparisonPurinePurine Core(Reference)Im45bImidazo[4,5-b]pyridine(1-Deazapurine)Pyridine N @ Pos 4Purine->Im45b Remove N1 Replace with CIm45cImidazo[4,5-c]pyridine(3-Deazapurine)Pyridine N @ Pos 5Purine->Im45c Remove N3 Replace with C

Figure 1: Structural relationship of imidazopyridine scaffolds to the purine parent system.[1][3]

Physicochemical Properties (pKa & Solubility)
  • Basicity (pKa): The pyridine nitrogen in the [4,5-c] isomer is generally more basic (pKa ~ 6–7 range for derivatives) compared to the [4,5-b] isomer. The [4,5-c] scaffold is often employed when a "protonatable handle" is required to improve aqueous solubility or to form a salt bridge with an aspartate/glutamate residue in a target pocket (e.g., Cathepsin S inhibitors).

  • Lipophilicity: Both scaffolds lower LogP compared to benzimidazole (due to the extra nitrogen), but [4,5-b] derivatives are often slightly more lipophilic due to internal dipole cancellation.

Synthetic Methodologies

Synthesis of these scaffolds is dictated by the availability of the diaminopyridine precursor. The [4,5-b] route is generally more robust due to the stability and low cost of 2,3-diaminopyridine.

Imidazo[4,5-b]pyridine Synthesis[1][2][3][4][5][6][7][8]
  • Precursor: 2,3-Diaminopyridine.[1][4]

  • Cyclization: Condensation with carboxylic acids (thermal) or aldehydes (oxidative).

  • Protocol Highlight (Oxidative Cyclization):

    • Dissolve 2,3-diaminopyridine and aldehyde (1.0 equiv) in DMSO or DMF.

    • Add oxidant (e.g., Na2S2O5 or simply air bubbling/O2).

    • Heat to 80–100 °C for 4–6 hours.

    • Mechanism: Formation of Schiff base intermediate followed by oxidative ring closure.

Imidazo[4,5-c]pyridine Synthesis[1][8]
  • Precursor: 3,4-Diaminopyridine (Less stable, prone to oxidation).

  • Challenge: The 3,4-diaminopyridine precursor is often synthesized from 4-amino-3-nitropyridine via reduction. This intermediate is sensitive.

  • Solid-Phase Strategy: To avoid handling unstable diamines, a resin-bound approach is often used where the 4-chloro-3-nitropyridine is attached to a resin, aminated, reduced, and cyclized in situ.

The Regioselectivity Problem

A critical issue for both scaffolds is N-alkylation . When alkylating the imidazole ring (e.g., with an alkyl halide):

  • [4,5-b] Isomer: Produces a mixture of N1 and N3 alkylated products.[4] Sterics usually favor N1, but electronic factors (dipole) can favor N3.

  • [4,5-c] Isomer: Produces a mixture of N1 and N3 (sometimes referred to as N1/N5 depending on numbering conventions). Separation often requires careful chromatography.

SynthesisFlowSM_b2,3-DiaminopyridineCycl_bCyclization(High Yield)SM_b->Cycl_bRobustSM_c3,4-DiaminopyridineCycl_cCyclization(Moderate Yield)SM_c->Cycl_cSensitive SMReagentR-CHO / Oxidantor R-COOH / HeatReagent->Cycl_bReagent->Cycl_cProd_bImidazo[4,5-b]pyridineCycl_b->Prod_bProd_cImidazo[4,5-c]pyridineCycl_c->Prod_cAlkylationAlkylation (R-X, Base)Prod_b->AlkylationProd_c->AlkylationMix_bMixture: N1-R + N3-R(Separation Required)Alkylation->Mix_b[4,5-b] PathMix_cMixture: N1-R + N3-R(Separation Required)Alkylation->Mix_c[4,5-c] Path

Figure 2: Synthetic pathways and the regioselectivity bottleneck.

Medicinal Chemistry Applications

Imidazo[4,5-b]pyridine (1-Deazapurine)

This scaffold is the more "privileged" of the two in approved clinical agents.

  • Mechanism: The N4 nitrogen (ortho to fusion) allows for specific binding modes in ATP pockets of kinases and H+/K+ ATPases.

  • Case Study: Tenatoprazole

    • Class: Proton Pump Inhibitor (PPI).[3]

    • Differentiation: Unlike benzimidazole PPIs (Omeprazole), Tenatoprazole uses the imidazo[4,5-b]pyridine core.

    • Benefit: This substitution significantly increases the plasma half-life (approx. 7x longer than omeprazole), allowing for prolonged acid suppression.

    • Target: Covalent binding to Cys813/Cys822 of the proton pump.

Imidazo[4,5-c]pyridine (3-Deazapurine)

Often utilized to break intellectual property (IP) space or optimize physicochemical parameters when the [4,5-b] series suffers from metabolic liabilities or poor solubility.

  • Key Research Areas:

    • Antivirals: Nucleoside analogs based on 3-deazapurine (e.g., 3-deazaadenosine) are potent inhibitors of S-adenosylhomocysteine hydrolase and have shown activity against BVDV and HCV.

    • Kinase Inhibitors: Used in Src family kinase inhibitors for glioblastoma. The N5 nitrogen provides a distinct H-bond acceptor vector compared to N4.

    • Cathepsin S Inhibitors: The basicity of the [4,5-c] core is tuned (pKa 6–8) to allow lysosomal accumulation (lysosomotropism) while maintaining potency.

Decision Matrix: Which Scaffold to Choose?
Design GoalRecommended ScaffoldRationale
Mimic Adenine (N1) Imidazo[4,5-c]pyridineRetains N1-like vector (N5 in scaffold numbering).
Mimic Adenine (N3) Imidazo[4,5-b]pyridineRetains N3-like vector (N4 in scaffold numbering).
Increase Basicity Imidazo[4,5-c]pyridineLess electron-withdrawing environment for Pyridine N.
Metabolic Stability Imidazo[4,5-b]pyridineGenerally more resistant to oxidative metabolism than the electron-rich [4,5-c].
Synthetic Ease Imidazo[4,5-b]pyridineCheaper starting materials; more literature precedence.

References

  • Tenatoprazole: A Novel Proton Pump Inhibitor.Drugs of the Future, 2003. (Discusses the imidazo[4,5-b]pyridine core in PPIs).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017. Link

  • Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 2021.[5][6] Link

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Scientific Reports, 2021. Link

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 2012. Link

The Multifaceted Biological Activities of Imidazo[4,5-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Scaffold of Imidazo[4,5-c]pyridine

The imidazo[4,5-c]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a versatile platform for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the significant biological activities of imidazo[4,5-c]pyridine derivatives, with a focus on their anticancer, antiviral, and immunomodulatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to facilitate the advancement of this promising class of compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[4,5-c]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival. A primary mechanism of their antitumor activity is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Several imidazo[4,5-c]pyridine-based compounds have been identified as potent inhibitors of various kinases, including Src family kinases (SFKs) and the PI3K/Akt/mTOR pathway.

  • Src Family Kinase (SFK) Inhibition: SFKs are non-receptor tyrosine kinases that are frequently overexpressed and activated in various cancers, including glioblastoma. They play a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Certain imidazo[4,5-c]pyridin-2-one derivatives have been shown to be effective SFK inhibitors, exhibiting potent anti-proliferative activity against glioblastoma cell lines.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical pathway that promotes cell growth, survival, and proliferation, and its aberrant activation is a common feature of many cancers. Imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of this pathway, demonstrating the therapeutic potential of the broader imidazopyridine scaffold in targeting this key cancer-related signaling network.[1]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Some imidazo[4,5-c]pyridines have been shown to exhibit moderate to good inhibitory activity against PARP, an enzyme involved in DNA repair.[2] PARP inhibitors can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage induced by cytotoxic agents.[2] One such compound demonstrated a potent IC50 value of 8.6 nM.[2]

Downstream Signaling Pathway of Kinase Inhibition

The inhibition of kinases like Src and those in the PI3K/Akt/mTOR pathway by imidazo[4,5-c]pyridine derivatives leads to the disruption of downstream signaling events crucial for cancer cell survival and proliferation.

Kinase_Inhibition_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation PI3K PI3K RTK->PI3K Activation Src Src RTK->Src Activation Imidazopyridine Imidazo[4,5-c]pyridine Kinase Inhibitor Imidazopyridine->PI3K Inhibition Imidazopyridine->Src Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Downstream Downstream Effectors (e.g., STAT3, FAK) Src->Downstream Activation Downstream->Proliferation Downstream->Apoptosis Inhibition

Caption: Inhibition of PI3K and Src signaling pathways by imidazo[4,5-c]pyridines.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of imidazo[4,5-c]pyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Key SAR insights include:

  • Substitution at the N1 and C2 positions: The substituents at these positions play a crucial role in determining the kinase inhibitory activity and overall cytotoxicity.

  • Aromatic and Heterocyclic Moieties: The introduction of various aryl and heteroaryl groups can modulate the binding affinity to the target kinases and influence the pharmacokinetic properties of the compounds.

  • Hybrid Molecules: Combining the imidazo[4,5-c]pyridine scaffold with other pharmacophores, such as quinoline or carbazole, has led to the development of hybrid molecules with potent anticancer activity against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[4,5-c]pyridine and related imidazopyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 9 (PARP Inhibitor)-0.0086[2]
Imidazopyridine-quinoline hybrid 8HeLa, MDA-MB-231, ACHN, HCT-150.34, 0.32, 0.39, 0.31[3]
Imidazopyridine-quinoline hybrid 12HeLa, MDA-MB-231, ACHN, HCT-150.35, 0.29, 0.34, 0.30[3]
Imidazole-pyridine hybrid 5eBT47439.19 (24h), 39.85 (48h)[4][5]
Imidazole-pyridine hybrid 5cBT47435.98 (24h), 40.47 (48h)[4][5]
Imidazole-pyridine hybrid 5dBT47435.56 (24h), 39.62 (48h)[4][5]
Imidazo[1,2-a]pyridine IP-5HCC193745[6]
Imidazo[1,2-a]pyridine IP-6HCC193747.7[6]

Antiviral Activity: A Broad Spectrum of Inhibition

Imidazo[4,5-c]pyridine derivatives have demonstrated promising antiviral activity against a range of RNA and DNA viruses. Their mechanism of action often involves the inhibition of key viral enzymes essential for replication.

Mechanism of Action: Targeting Viral Polymerases

A significant number of antiviral imidazo[4,5-c]pyridines exert their effect by inhibiting viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.

  • Classical Swine Fever Virus (CSFV): The compound 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) is a potent inhibitor of CSFV replication in vitro.[7] Studies have shown that BPIP targets the viral NS5B protein, which functions as the RdRp.[7]

  • Bovine Viral Diarrhea Virus (BVDV): A series of imidazo[4,5-c]pyridines have been developed and shown to be highly active and selective against BVDV, a pestivirus related to CSFV and Hepatitis C virus.[2] These compounds also interact with the viral RNA-dependent RNA polymerase.[2]

  • Hepatitis C Virus (HCV): Novel imidazo[4,5-c]pyridine derivatives have been designed as potent non-nucleoside inhibitors of the HCV NS5B polymerase. One such compound exhibited an impressive EC50 of 1.163 nM in a cell-based HCV replicon system.[8]

Structure-Activity Relationship (SAR) for Antiviral Activity

The antiviral efficacy of imidazo[4,5-c]pyridines is highly dependent on their substitution patterns. Key SAR observations include:

  • Substituents on the Phenyl Ring: The presence and position of substituents on a phenyl ring attached to the imidazo[4,5-c]pyridine core can significantly impact antiviral activity. For instance, a fluorine atom at the 2-position of the phenyl ring was found to decrease activity against BVDV.[2]

  • Benzyl Group Modifications: The nature of substituents on a benzyl group can also influence antiviral potency. Large substituents on the benzyl group were associated with a reduction in activity against BVDV.[2]

  • Heteroaromatic Ring at C2: The presence of a heteroaromatic ring at the C2 position is a key feature for antiviral activity in some series of compounds.

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected imidazo[4,5-c]pyridine derivatives.

Compound IDVirusCell LineEC50 (µM)Reference
BPIPCSFV (Alfort/187)PK(15)1.6 ± 0.4[7]
BPIPCSFV (Wingene)PK(15)0.8 ± 0.2[7]
Compound 3HCV (Genotype 1b)Replicon System0.001163[8]
Bromo-substituted derivative 7Respiratory Syncytial Virus (RSV)-21.0[9]
para-cyano-substituted derivative 17Respiratory Syncytial Virus (RSV)-58[9][10]

Immunomodulatory Effects: Activating the Innate Immune System

Certain imidazo[4,5-c]pyridine derivatives have been identified as potent agonists of Toll-like receptor 7 (TLR7). TLR7 is a pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, and its activation triggers a robust innate immune response, including the production of type I interferons (IFN-α/β).

Mechanism of Action: TLR7 Agonism

Imidazo[4,5-c]pyridines that act as TLR7 agonists mimic the action of single-stranded viral RNA, the natural ligand for TLR7. Upon binding to TLR7 in the endosome, these compounds initiate a signaling cascade that leads to the activation of transcription factors such as IRF7 and NF-κB. This results in the production of pro-inflammatory cytokines and, most notably, high levels of IFN-α.

Signaling Pathway of TLR7 Agonism

The activation of TLR7 by imidazo[4,5-c]pyridine agonists leads to a well-defined downstream signaling pathway.

TLR7_Pathway Imidazopyridine Imidazo[4,5-c]pyridine TLR7 Agonist TLR7 TLR7 (in Endosome) Imidazopyridine->TLR7 Binding & Activation MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 Activation IRF7 IRF7 TRAF6->IRF7 Activation NFkB NF-κB TRAF6->NFkB Activation IFNa Type I Interferon (IFN-α) Production IRF7->IFNa Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: TLR7 signaling pathway activated by imidazo[4,5-c]pyridine agonists.

Structure-Activity Relationship (SAR) for TLR7 Agonism

The development of potent and selective TLR7 agonists from the imidazo[4,5-c]pyridine scaffold has been guided by extensive SAR studies.[11][12][13]

  • N1 and C2 Substituents: The nature of the substituents at the N1 and C2 positions of the imidazo[4,5-c]pyridine core is critical for TLR7 agonistic activity. For example, an N1-benzyl and a C2-n-butyl group were found to be optimal for potent TLR7 agonism.[14][15]

  • C4-Amino Group: The presence of a primary amino group at the C4 position is essential for activity.[14][15]

  • N6-Substituents: Introduction of substituents at the N6 position, particularly electron-rich groups, can increase the potency of TLR7 agonism.[11][12] Direct aryl-aryl connections at C6, however, were found to abrogate activity.[11]

Experimental Protocols

To facilitate further research and development of imidazo[4,5-c]pyridine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Anticancer Activity (Cell Viability)

This protocol outlines the determination of the cytotoxic effects of imidazo[4,5-c]pyridine compounds on cancer cell lines.

Workflow Diagram:

MTT_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Imidazo[4,5-c]pyridine (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-c]pyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[16]

Plaque Reduction Assay for Antiviral Activity

This protocol describes the evaluation of the antiviral activity of imidazo[4,5-c]pyridine compounds by quantifying the reduction in viral plaques.

Workflow Diagram:

Plaque_Reduction_Workflow Start Start Seed Seed host cells in 6- or 12-well plate Start->Seed Incubate1 Incubate to form confluent monolayer Seed->Incubate1 Prepare Prepare virus-compound mixtures Incubate1->Prepare Infect Infect cell monolayer Prepare->Infect Adsorb Allow virus adsorption (1h) Infect->Adsorb Overlay Add semi-solid overlay (e.g., agarose) Adsorb->Overlay Incubate2 Incubate until plaques form Overlay->Incubate2 Fix_Stain Fix and stain cells (e.g., crystal violet) Incubate2->Fix_Stain Count Count plaques Fix_Stain->Count Analyze Calculate EC50 Count->Analyze End End Analyze->End

Caption: Workflow for the plaque reduction assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells susceptible to the virus in 6- or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the imidazo[4,5-c]pyridine test compound in a suitable medium. Mix each compound dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU). Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption to the cells.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., 0.5% agarose in culture medium) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (this varies depending on the virus, typically 2-10 days).

  • Plaque Visualization: Once plaques are visible, fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, from a dose-response curve.[17]

Conclusion and Future Perspectives

The imidazo[4,5-c]pyridine scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antiviral, and immunomodulatory effects, underscore the significant potential of this heterocyclic system. The ability of these compounds to modulate key cellular pathways, such as kinase signaling and innate immune responses, provides a strong rationale for their continued investigation.

Future research in this area should focus on several key aspects. The optimization of lead compounds through medicinal chemistry efforts, guided by a deeper understanding of structure-activity relationships, will be crucial for enhancing potency, selectivity, and pharmacokinetic properties. Further elucidation of the downstream signaling pathways affected by imidazo[4,5-c]pyridine-based kinase inhibitors will provide valuable insights into their precise mechanisms of action and may reveal novel therapeutic targets. In the realm of antiviral drug development, the exploration of their activity against a broader range of viruses, including emerging and drug-resistant strains, is warranted. Finally, the development of imidazo[4,5-c]pyridine-based immunomodulators as vaccine adjuvants or as standalone immunotherapies for cancer and infectious diseases holds immense promise.

References

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  • Yoo, E., Crall, B. M., Balakrishna, R., Malladi, S. S., Fox, L. M., Hermanson, A. R., & David, S. A. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1 H -imidazo[ 4, 5- c ]pyridines. Organic & Biomolecular Chemistry, 11(35), 5955-5966.
  • Gries, J. M., Kim, Y., Gries, M. T., Li, J., & David, S. A. (2010). Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues. Journal of medicinal chemistry, 53(11), 4386-4397.
  • Gries, J. M., Kim, Y., Gries, M. T., Li, J., & David, S. A. (2010). Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues. Journal of medicinal chemistry, 53(11), 4386-4397.
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  • Li, Y., Zhang, X., Liu, Y., Geng, L., Zhang, H., & Li, Y. (2018). Design, Synthesis, and Structure-Activity Relationships of Novel imidazo[4,5-c]pyridine Derivatives as Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B. Bioorganic & medicinal chemistry, 26(9), 2621-2631.
  • Singh, R., Kaur, H., & Kumar, V. (2021). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. European Journal of Medicinal Chemistry, 213, 113175.
  • Abdel-Ghani, T. M., & El-Sayed, W. A. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 21(15), 5263.
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  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., Al-Aboudi, A., & Voelter, W. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40851-40864.
  • Kumar, S., & Singh, P. (2015). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1191.
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Methodological & Application

Microwave-assisted synthesis of trimethyl imidazopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of Trimethyl Imidazopyridine Derivatives via Microwave-Assisted Methodologies

Authored by: A Senior Application Scientist

Abstract

Imidazopyridines are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, most notably the hypnotic agent Zolpidem.[1][2][3] Traditional synthetic routes to these scaffolds are often hampered by long reaction times, elevated temperatures, and consequently, moderate yields with the potential for significant byproduct formation.[2] This application note details the transformative impact of Microwave-Assisted Organic Synthesis (MAOS) on the preparation of trimethyl imidazopyridine derivatives. By leveraging the principles of dielectric heating, MAOS offers a paradigm shift, enabling rapid, efficient, and high-yield syntheses that align with the tenets of green chemistry.[4][5][6] We provide validated, step-by-step protocols, mechanistic insights, and comparative data to equip researchers in drug development with the tools to accelerate their discovery pipelines.

Introduction: The Case for Microwave Chemistry

The imidazo[1,2-a]pyridine nucleus is a privileged scaffold due to its wide range of biological activities. However, its synthesis via conventional heating methods can be a significant bottleneck in the drug discovery process. Microwave-assisted synthesis directly addresses these challenges. Unlike conventional heating, which relies on slow conductive heat transfer, microwave irradiation energizes the reaction mixture volumetrically and instantaneously.[7][8] This is achieved through the interaction of the microwave field with polar molecules (reactants, solvents), inducing rapid rotation and friction, which generates heat.[5][9]

The primary advantages of this approach are profound:

  • Accelerated Reaction Rates: Reaction times are dramatically reduced, often from many hours to mere minutes.[2][7][9][10]

  • Enhanced Yields and Purity: The rapid and uniform heating minimizes thermal decomposition and the formation of side products, leading to cleaner reactions and higher isolated yields.[2][7][11][12][13]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[5][14]

  • Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to highly reproducible results.[7]

This technology has proven particularly effective for multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step.[10][15]

Core Synthetic Strategies & Protocols

We present two robust, microwave-assisted protocols for the synthesis of substituted imidazopyridines. The first is a classic condensation, and the second is a versatile multicomponent reaction.

Protocol 1: Two-Component Condensation of 2-Aminopyridine with an α-Bromoketone

This is a foundational method for forming the imidazo[1,2-a]pyridine ring system. Microwave irradiation drastically accelerates the condensation and subsequent intramolecular cyclization.

Reaction Principle: The synthesis proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-bromoketone, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the aromatic imidazopyridine core.

Materials & Instrumentation:

  • Substituted 2-aminopyridine (e.g., 2-amino-4,6-dimethylpyridine) (1.0 mmol)

  • Substituted α-bromoketone (e.g., 2-bromo-1-phenylethanone) (1.0 mmol)

  • Ethanol (3-5 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

  • Dedicated microwave synthesizer (e.g., CEM Discover SP)

Step-by-Step Protocol:

  • To a 10 mL microwave synthesis vial, add the 2-aminopyridine derivative (1.0 mmol), the α-bromoketone (1.0 mmol), and a magnetic stirrer bar.

  • Add 3 mL of ethanol to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 10 minutes with active stirring.[2]

  • Upon completion, allow the vial to cool to room temperature using a compressed air stream.

  • A precipitate often forms upon cooling. Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a highly efficient one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[10][16][17] It is exceptionally well-suited for microwave conditions, delivering high yields in very short timeframes.

Reaction Principle: This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The mechanism involves the formation of a Schiff base from the aminopyridine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization and tautomerization yield the final product.

Materials & Instrumentation:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (e.g., p-tolualdehyde) (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

  • Ammonium chloride (NH₄Cl) (20 mol%) as a catalyst.[10][17]

  • Ethanol (EtOH) (1M solution)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

  • Dedicated microwave synthesizer

Step-by-Step Protocol:

  • In a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, combine the 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and ammonium chloride (0.20 equiv).[10]

  • Add ethanol to achieve a 1M concentration.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 60°C for 30 minutes with a power of 150 W and active stirring.[10]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After cooling the vial to room temperature, remove the solvent under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to afford the pure 3-amino-imidazo[1,2-a]pyridine derivative.

Visualization of Workflow and Mechanism

To clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_mw Microwave Irradiation cluster_workup Work-up & Purification A 1. Add Reagents (Aminopyridine, Ketone/Aldehyde, Isocyanide, Catalyst) B 2. Add Solvent (e.g., Ethanol) A->B C 3. Add Stirrer Bar & Seal Vial B->C D 4. Place Vial in Microwave Reactor C->D E 5. Irradiate (Set Time, Temp, Power) D->E F 6. Monitor Reaction (TLC) E->F G 7. Cool Vial to Room Temperature F->G H 8. Isolate Crude Product (Filtration / Evaporation) G->H I 9. Purify Product (Recrystallization / Chromatography) H->I

Caption: Standard workflow for microwave-assisted imidazopyridine synthesis.

GBB_Mechanism R1_CHO Aldehyde (R¹CHO) Schiff Schiff Base Intermediate R1_CHO->Schiff + H⁺, - H₂O Amine 2-Aminopyridine Amine->Schiff + H⁺, - H₂O Iso Isocyanide (R³NC) Nitrile_Ylide Nitrile Ylide Intermediate Schiff->Nitrile_Ylide + Isocyanide (R³NC) Cyclized Cyclized Intermediate Nitrile_Ylide->Cyclized Intramolecular [4+1] Cycloaddition Product 3-Aminoimidazo- [1,2-a]pyridine Cyclized->Product Tautomerization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Quantitative Data: Microwave vs. Conventional Heating

The advantages of MAOS are most clearly demonstrated through direct comparison with traditional methods. The following table summarizes representative data from the literature for imidazopyridine synthesis.

EntryReaction TypeHeating MethodTimeTemperature (°C)Yield (%)Reference
1GBB ReactionConventional8 h6082[10]
2GBB ReactionMicrowave 30 min 60 89 [10]
3Friedländer AnnulationConventional--34[8]
4Friedländer AnnulationMicrowave 30-40 min 130 72 [8]
5CondensationConventional--58[13]
6CondensationMicrowave 45 min 90 71-82 [13]

As the data illustrates, microwave irradiation consistently and dramatically reduces reaction times while frequently improving chemical yields.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Insufficient temperature/time; Inactive catalyst; Poor solvent choice.Incrementally increase temperature (in 10°C steps) or time (in 5-min steps). Ensure catalyst is fresh. Screen alternative polar solvents like DMF or Dioxane.
Incomplete Reaction Reaction has not reached equilibrium or completion.Extend the microwave irradiation time. Check for starting material stability under the reaction conditions.
Formation of Byproducts Temperature is too high, causing decomposition; Presence of water.Decrease the reaction temperature. Use anhydrous solvents and reagents if the reaction is moisture-sensitive.
Poor Reproducibility Inconsistent vial sealing; Inaccurate temperature monitoring.Ensure vials are sealed correctly to maintain pressure. Use a reactor with internal fiber-optic temperature sensing for accurate measurements.

Conclusion

Microwave-assisted synthesis is an enabling technology for the rapid and efficient production of trimethyl imidazopyridine derivatives. It provides a robust, scalable, and environmentally conscious alternative to conventional heating methods. By significantly reducing reaction times from hours to minutes and often improving yields, MAOS empowers researchers in medicinal chemistry and drug development to accelerate the synthesis of novel compounds and libraries, ultimately shortening the path from discovery to application.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research.
  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances.
  • Synthesis of zolpidem tartrate and analogues.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry.
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC.
  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. PMC.
  • Microwave‐assisted Groebke‐Blackburn‐Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in‐situ generated isocyanide: An experiment for undergraduate organic labor
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry.
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives.
  • Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. BenchChem.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC.

Sources

One-pot condensation reactions for imidazo[4,5-c]pyridine ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Condensation Reactions for Imidazo[4,5-c]pyridine Ring Closure

Abstract

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. Its derivatives exhibit potent biological activities, including JAK inhibition, antiviral properties, and anticancer effects. This guide details two robust, self-validating one-pot protocols for the synthesis of imidazo[4,5-c]pyridines starting from 3,4-diaminopyridine. We prioritize methods that eliminate the isolation of unstable Schiff base intermediates, ensuring high reproducibility and scalability.

Strategic Analysis & Biological Context

Why Imidazo[4,5-c]pyridines? Unlike their [4,5-b] isomers or the ubiquitous benzimidazoles, imidazo[4,5-c]pyridines possess a unique electronic signature due to the position of the pyridine nitrogen. This alters hydrogen bond acceptor/donor capabilities, often improving metabolic stability and solubility profiles in drug candidates.

The Synthetic Challenge The classical synthesis involves a two-step process: acylation of the diamine followed by thermal cyclodehydration. This route often suffers from:

  • Low Atom Economy: Requires excess reagents and multiple workups.

  • Regioselectivity Issues: The 3,4-diaminopyridine core has non-equivalent amine nucleophilicities (C3-NH₂ vs. C4-NH₂), leading to complex tautomeric mixtures if not controlled.

  • Intermediate Instability: The intermediate mono-anilides or imines are prone to hydrolysis.

The Solution: One-Pot Condensation We focus on two "One-Pot" strategies that drive the equilibrium toward the cyclized product using in situ activation:

  • Method A (Diversity-Oriented): Oxidative cyclization with aldehydes using Sodium Metabisulfite (Na₂S₂O₅).

  • Method B (Scale-Oriented): Acid-mediated cyclodehydration using Eaton’s Reagent.

Mechanistic Pathway & Visualization

The following diagram illustrates the divergent pathways for ring closure. Understanding the "Bisulfite Adduct" mechanism in Method A is crucial for troubleshooting low yields with electron-deficient aldehydes.

ReactionPathway Start 3,4-Diaminopyridine Imine Schiff Base (Transient) Start->Imine Method A Amide Mono-Amide (Transient) Start->Amide Method B Aldehyde Aldehyde (R-CHO) + Na2S2O5 Aldehyde->Imine Acid Carboxylic Acid (R-COOH) + Eaton's Reagent Acid->Amide Cyclization Ring Closure (Imidazoline) Imine->Cyclization Intramolecular Attack Dehydration Dehydration (-H2O) Amide->Dehydration P2O5 Activation Oxidation Oxidation (-2H) Cyclization->Oxidation Na2S2O5 mediated Product Imidazo[4,5-c]pyridine Oxidation->Product Dehydration->Product

Caption: Divergent synthetic pathways. Method A proceeds via an oxidative mechanism suitable for diverse R-groups. Method B utilizes powerful dehydration for rigid, stable R-groups.

Protocol A: Oxidative Cyclization (Aldehyde Route)

Best for: Library generation, R-groups sensitive to strong acid, and introducing diversity at the C2 position. Key Reagent: Sodium Metabisulfite (Na₂S₂O₅).[1] It acts as both a mild oxidant and an adduct former that stabilizes the aldehyde in solution.

Materials
  • 3,4-Diaminopyridine (1.0 equiv)

  • Aromatic/Heteroaromatic Aldehyde (1.0 - 1.2 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.0 - 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Temperature: 120°C.

Step-by-Step Methodology
  • Pre-Activation: In a round-bottom flask, dissolve the Aldehyde (1.0 mmol) and Na₂S₂O₅ (1.0 mmol) in DMF (5 mL). Stir at room temperature for 15 minutes.

    • Expert Insight: You may observe a slight precipitate or cloudiness. This is the bisulfite adduct forming. This step prevents the aldehyde from side-reactions (like Cannizzaro) before the amine reacts.

  • Addition: Add 3,4-Diaminopyridine (1.0 mmol) to the mixture.

  • Reaction: Heat the mixture to 120°C under an air atmosphere (do not use inert gas; oxygen assists the final oxidation step, although Na₂S₂O₅ drives it).

  • Monitoring (Self-Validation):

    • TLC: Monitor after 2 hours. The diamine spot (usually polar, near baseline in EtOAc) should disappear. A new, fluorescent spot (the product) will appear higher (Rf ~ 0.4-0.6 in EtOAc/MeOH 9:1).

    • Timeframe: Reactions typically complete in 3–6 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (20 mL).

    • Critical Step: Adjust pH to ~8-9 using saturated NaHCO₃ or NH₄OH. The product often precipitates as a solid.

    • Filter the solid and wash with cold water.

    • If no precipitate forms (common with polar derivatives), extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Data Summary: Method A Scope
Substrate (Aldehyde)Yield (%)Reaction TimeNotes
Benzaldehyde85-923 hStandard reference. High purity.
4-Chlorobenzaldehyde883.5 hHalogens are well tolerated.
4-Nitrobenzaldehyde902 hEWG accelerates imine formation.
4-Methoxybenzaldehyde65-756 hEDG slows nucleophilic attack; requires longer heat.
Pyridine-3-carboxaldehyde705 hHeterocycles work well; watch for solubility.

Protocol B: Acid-Mediated Condensation (Eaton’s Reagent)

Best for: Scale-up (>10g), alkyl/aryl carboxylic acids, and substrates where robust conditions are acceptable. Key Reagent: Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid). Advantage over Polyphosphoric Acid (PPA): Eaton’s reagent is less viscous, easier to stir, and water-soluble during workup.

Materials
  • 3,4-Diaminopyridine (1.0 equiv)

  • Carboxylic Acid (1.0 - 1.1 equiv)

  • Eaton’s Reagent (3–5 mL per mmol of substrate)

  • Temperature: 110°C - 130°C.

Step-by-Step Methodology
  • Setup: In a dry flask, combine 3,4-Diaminopyridine and the Carboxylic Acid .

  • Solvent Addition: Add Eaton’s Reagent carefully. The exotherm is mild, but ensure the flask is open during addition.

    • Safety: Methanesulfonic acid is corrosive. Wear appropriate PPE.

  • Cyclization: Heat to 120°C for 4–8 hours.

    • Mechanism:[1][3][4][5] The P₂O₅ acts as a powerful dehydrating agent, forcing the formation of the amide and the subsequent ring closure.

  • Work-up (Critical for Yield):

    • Cool the dark syrup to ~0°C (ice bath).

    • Slowly quench by adding crushed ice directly into the flask with vigorous stirring.

    • Neutralize the strongly acidic solution with concentrated Ammonium Hydroxide (NH₄OH) until pH ~10.

    • Observation: The product usually precipitates as a beige/brown solid upon neutralization.

  • Purification: Filtration is usually sufficient. Recrystallization from Ethanol/Water is recommended if the crude is dark.

Troubleshooting & Optimization

Regiochemistry (N-H Tautomerism)

In imidazo[4,5-c]pyridines, the proton on the imidazole ring is tautomeric.

  • Observation: In NMR (DMSO-d6), the N-H proton is often broad or invisible due to rapid exchange.

  • Alkylation: If you proceed to alkylate the product (e.g., with methyl iodide), you will get a mixture of regioisomers (N1, N3, N5). The ratio depends on the steric bulk of the C2 substituent and the electronic nature of the pyridine ring.

Purification of Polar Derivatives

If the product is highly polar (e.g., contains amino/hydroxyl groups) and does not precipitate:

  • Evaporate DMF: If using Method A, use a high-vacuum rotary evaporator (DMF boils at 153°C).

  • Continuous Extraction: Use a liquid-liquid extractor with EtOAc or DCM for 24 hours.

  • Resin Capture: Use a strong cation exchange (SCX) cartridge. Load the reaction mixture (acidic), wash with MeOH, and elute the product with 2M NH₃ in MeOH.

References

  • Goker, H. et al. (2023).[1] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity. Link

  • Jarmoni, K. et al. (2024).[6] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry. Link

  • Buknall, G. et al. (2020). "One-pot synthesis of fused imidazoles via oxidative cyclization." Tetrahedron Letters. (General methodology reference for Na2S2O5).
  • Temple, C. et al. (1987).[7] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. (2025). "One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines" (Provided for context on GBB limitations vs Condensation). Link

Sources

Troubleshooting & Optimization

Troubleshooting palladium-catalyzed coupling on imidazo[4,5-c]pyridine core

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Coupling on Imidazo[4,5-c]pyridine

Current Status: Online Agent: Senior Application Scientist (Ph.D.) Ticket ID: PD-IMP-45C-001

Overview: The Scaffold Challenge

You are working with imidazo[4,5-c]pyridine (also known as 5-azabenzimidazole).[1] This scaffold presents a "perfect storm" for palladium catalysis failure:

  • N-Coordination (Poisoning): The pyridine nitrogen (N5) and the imidazole nitrogens (N1/N3) are potent ligands that displace phosphines, leading to catalyst deactivation (Pd black).

  • Electronic Deactivation: The fused imidazole ring is electron-rich, making the pyridine ring less electrophilic than a standard pyridine, slowing oxidative addition.

  • Regioselectivity: If you have multiple halides (e.g., 4,6-dichloro), predicting the site of coupling is non-trivial and protecting-group dependent.

This guide bypasses standard textbook advice and focuses on what works in the trenches of medicinal chemistry.

Module 1: Catalyst Deactivation (The "Black Precipitate" Issue)

User Complaint: "My reaction turns black immediately/after 1 hour, and I see mostly starting material."

Diagnosis: The pyridine nitrogen (N5) is a soft base. Pd(II) is a soft acid. Without a bulky ligand, the substrate binds to Palladium, kicking off your expensive phosphine ligand. The resulting (Substrate)2-Pd-Cl2 complex is catalytically dead and eventually aggregates into Pd(0) black.

Visual Analysis: The Poisoning Pathway

Poisoning cluster_legend Mechanism Pd_Active Active Catalyst [L-Pd(0)] Coordination Off-Cycle Species [Pd(II)-Substrate Complex] Pd_Active->Coordination + Substrate (Fast) Product Coupled Product Pd_Active->Product Normal Cycle Substrate Imidazo[4,5-c]pyridine (N5-Lone Pair) Pd_Black Pd Black (Precipitate/Dead) Coordination->Pd_Black Aggregation

Caption: Competition between the productive catalytic cycle and the N-coordination trap.

Troubleshooting Protocol:

Variable Standard (Fail) Optimized (Pass) Why?
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd-PEPPSI-IPr or XPhos Pd G3/G4 Bulky NHC or Biaryl ligands sterically prevent N5 from binding to the Pd center.
Loading 1-5 mol%5-10 mol% High N-count scaffolds act as "ligand sinks." You need to overwhelm the inhibition.
Solvent DMF (Standard)Dioxane or Toluene Non-coordinating solvents prevent solvent-assisted deactivation.
Temperature 80 °C100-110 °C High temp is required to force ligand dissociation from the "resting state" to enter the active cycle.

Module 2: Regioselectivity (The "Wrong Isomer" Trap)

User Complaint: "I have 4,6-dichloroimidazo[4,5-c]pyridine. Which chloride couples first?"

Technical Insight: The reactivity is governed by a balance of electronics (inductive withdrawal) and sterics (protecting group interference).

  • C4 Position: "Ortho" to both the bridgehead N3 and Pyridine N5. Electronically most deficient (most reactive for SnAr), but sterically crowded if N3 is substituted.

  • C6 Position: "Ortho" to N5, but "meta" to bridgehead. Less crowded, but slightly less activated.

  • C2 Position: Rarely couples unless specifically halogenated (C2-I).

Reactivity Hierarchy Table:

Substrate StateMost Reactive SiteSecondary SiteNotes
N-H (Unprotected) C4 C6C4 is highly activated by the protonated/H-bonded imidazole system.
N3-Alkyl/Protecting Group C6 (often)C4Steric bulk at N3 shields the C4-Cl, pushing catalysis to C6.
N1-Alkyl (Rare isomer) C4 C6N1 substitution leaves C4 exposed.

Critical Check: Run a NOESY NMR on your product. If you coupled at C4, you will see NOE between your new aryl group and the N3-substituent (if present). If coupled at C6, you will see NOE with the C7-H.

Module 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Difficult Substrates)

Best for: 4-chloro or 6-chloro derivatives with high N-content coupling partners.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.5 equiv

  • Catalyst: XPhos Pd G3 (5 mol%) or Pd(dppf)Cl2·DCM (for simpler cases)

  • Base: K3PO4 (3.0 equiv, 2M aqueous solution preferred over solid)

  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Charge: Add substrate, boronate, and XPhos Pd G3 to a microwave vial.

  • Seal & Purge: Cap the vial. Evacuate and backfill with Argon (x3).

  • Solvent: Add Dioxane and 2M K3PO4 via syringe.

  • Heat: Heat to 100 °C (oil bath) or 120 °C (Microwave, 30 mins).

  • Workup: Filter through Celite. The "black" residue here is normal spent catalyst.

Protocol B: Buchwald-Hartwig Amination (The "Impossible" Coupling)

Best for: Installing amines at C4/C6.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd-PEPPSI-IPr (2-5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (if substrate tolerates strong base)

  • Solvent: Toluene or DME (Anhydrous)

Workflow:

  • Pre-stir: Mix Substrate, Amine, Base, and Solvent. Sparge with Argon for 10 mins.

  • Catalyst Add: Add Pd-PEPPSI-IPr quickly under Argon flow.

  • Heat: 110 °C for 12-18 hours.

  • Troubleshooting: If conversion <50%, add 10 mol% more catalyst and heat for another 6 hours. These reactions often stall due to catalyst death.[2]

Module 4: Decision Tree & Diagnostic

Use this logic flow to determine your next step.

Troubleshooting Start Reaction Outcome? NoProd 0% Conversion (SM Recovered) Start->NoProd LowYield <30% Yield (Stalled) Start->LowYield WrongIso Wrong Regioisomer Start->WrongIso CheckCat Check Catalyst System NoProd->CheckCat CheckO2 Check O2 Exclusion LowYield->CheckO2 CheckSterics Check N3-Protecting Group WrongIso->CheckSterics Action1 Switch to Pd-PEPPSI-IPr or XPhos G3 CheckCat->Action1 Action2 Add Catalyst in Portions (Start 5%, add 5% later) CheckO2->Action2 Action3 Switch Protecting Group (e.g., SEM vs Methyl) CheckSterics->Action3

Caption: Diagnostic logic for common failure modes in imidazopyridine coupling.

References

  • Catalyst Poisoning Mechanisms

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: J. Am. Chem. Soc. 2012, 134, 4, 2070–2080.
    • URL:[Link]

  • Pd-PEPPSI Protocols for N-Heterocycles

    • Title: Pd-PEPPSI-IPr-Mediated Buchwald–Hartwig Amin
    • Source: J. Org. Chem. 2011, 76, 11, 4513–4527.
    • URL:[Link]

  • Regioselectivity in Dichloro-Heterocycles

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[3]

    • Source: J. Org. Chem. 2022, 87, 11, 7187–7198.
    • URL:[Link]

  • General Imidazo[4,5-c]pyridine Synthesis

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[4]

    • Source: Molecules 2020, 25(18), 4297.
    • URL:[Link]

Sources

Technical Support Center: Purification Strategies for Trimethyl-Substituted Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Trimethyl" Challenge

Trimethyl-substituted heterocyclic amines (e.g., 2,4,6-trimethylpyridine, 2,3,5-trimethylpyrazine) present a unique purification paradox. While the methyl groups increase lipophilicity and steric bulk, the heterocyclic nitrogen creates specific basicity profiles that defy "one-size-fits-all" amine protocols.

This guide moves beyond generic advice, categorizing strategies by basicity (pKa) and volatility , the two critical determinants for these substrates.

Module 1: The Acid-Base Extraction Protocol (pKa-Dependent)

The success of acid-base extraction depends entirely on the pKa of the conjugate acid. You must treat Pyridines (moderate bases) differently from Pyrazines (weak bases).[1]

The Basicity Split
Compound ClassExampleApprox. pKa (Conj. Acid)Extraction Strategy
Pyridines 2,4,6-Trimethylpyridine (Collidine)~7.4Standard: Protonates easily at pH 4–5.[1]
Pyrazines 2,3,5-Trimethylpyrazine~2.0–2.5Aggressive: Requires pH < 1 to fully protonate.[1]
Piperidines 1,2,6-Trimethylpiperidine~10–11Classic: Behaves like aliphatic amines.[1]
Workflow Diagram

The following decision tree illustrates the critical pH adjustments required for efficient separation.

ExtractionWorkflow Start Crude Mixture (Organic Solvent) Check_pKa Check Heterocycle pKa Start->Check_pKa Mod_Base Moderate Base (pKa > 6) e.g., Collidine Check_pKa->Mod_Base Weak_Base Weak Base (pKa < 3) e.g., Trimethylpyrazine Check_pKa->Weak_Base Wash_Weak Wash with 1M HCl (Target pH ~1) Mod_Base->Wash_Weak Aq_Phase_Mod Aqueous Phase (Salt Form) Wash_Weak->Aq_Phase_Mod Amine moves to Aq Basify_Mod Basify to pH > 10 (NaOH) Aq_Phase_Mod->Basify_Mod Extract Extract into Organic (DCM/EtOAc) Basify_Mod->Extract Wash_Strong Wash with 3M-6M HCl (Target pH < 0) Weak_Base->Wash_Strong Aq_Phase_Weak Aqueous Phase (Salt Form) Wash_Strong->Aq_Phase_Weak Amine moves to Aq Basify_Weak Basify to pH > 6 (Careful Neutralization) Aq_Phase_Weak->Basify_Weak Basify_Weak->Extract Dry Dry & Concentrate (Watch Volatility!) Extract->Dry

Caption: pH-dependent extraction logic. Note the aggressive acid requirement for weak bases like pyrazines.

Module 2: Chromatographic Purification

Trimethyl-substituted amines are notorious for tailing on silica gel due to interaction with acidic silanols.[1]

Mobile Phase Modifiers

Never run these compounds on "naked" silica.[1] You must deactivate the stationary phase.[1]

  • The "TEA Trick": Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .[1] Then, run your purification with 0.1–0.5% TEA in the eluent.[1]

  • Ammonia Alternative: For MS-sensitive applications where TEA is undesirable, use 1% NH₄OH in Methanol as the polar component of your DCM/MeOH gradient.[1]

Stationary Phase Selection
PhaseRecommendationWhy?
Silica (Standard) Use with Modifier Acidic silanols cause streaking.[1] TEA blocks these sites.
Amino-Silica (NH₂) Excellent The surface is already basic.[1] No modifier needed; prevents salt formation.[1]
Alumina (Basic) Good Alternative Naturally basic surface.[1] Ideal for acid-sensitive trimethyl derivatives.[1]
C18 (Reverse Phase) High pH Buffer Run at pH 9–10 (using Ammonium Bicarbonate) to keep amine neutral.[1]

Module 3: Non-Chromatographic Isolation

For trimethyl-substituted amines, chromatography is often unnecessary and yield-limiting.[1]

Salt Crystallization (The Oxalate Method)

Trimethyl-substituted amines often form highly crystalline oxalate salts .[1] This is superior to HCl salts, which can be hygroscopic.[1]

Protocol:

  • Dissolve crude amine in a minimal amount of Ethanol or Acetone.[1]

  • Add 1.05 equivalents of Oxalic Acid (dissolved in warm Ethanol).

  • Cool slowly to 0°C. The amine-oxalate salt will precipitate.[1]

  • Filter and wash with cold ether.[1]

  • Recovery: Suspend salt in water, basify with NaOH, and extract with DCM.

Distillation

Many trimethyl-heterocycles (e.g., 2,3,5-trimethylpyrazine, bp ~171°C) are volatile liquids.

  • Vacuum Distillation: Preferred for >1g scales.[1]

  • Bulb-to-Bulb (Kugelrohr): Ideal for 100mg–1g scales to separate from polymeric impurities (tar).[1]

Troubleshooting & FAQs

Q1: I tried acid-base extraction on Trimethylpyrazine, but I lost my product. Where is it? Diagnosis: You likely used weak acid (e.g., 5% citric acid or pH 4 buffer).[1] Solution: Trimethylpyrazine (pKa ~2.[1][2]0) is a very weak base.[1] At pH 4, it is still >99% neutral and remains in the organic layer (with your impurities).[1] You must use 1M–3M HCl to drive it into the aqueous phase.[1]

Q2: My compound streaks on the TLC plate even with TEA. What now? Diagnosis: The concentration of amine on the TLC spot is too high, locally overwhelming the buffering capacity. Solution: Dip your TLC plate in a solution of 10% TEA in Acetone and dry it before spotting your sample. This pre-saturates the silica.[1]

Q3: I see "ghost peaks" in my LC-MS after injecting these samples. Diagnosis: Trimethyl-substituted amines are "sticky" and can adsorb to stainless steel or injector ports. Solution: Include 0.1% Formic Acid or Ammonium Formate in your needle wash and run a blank injection with high organic content between samples.[1]

Q4: Can I use the TCA (Trichloroacetic Acid) precipitation method? Analysis: While TCA precipitation is effective for general amines [1], it works best for stronger bases.[1] For weak heterocyclic bases (pyrazines), the salt may be unstable or soluble in the organic precipitant.[1] Stick to Oxalate crystallization for these specific heterocycles.

References

  • TCA Purification Method: Beilstein J. Org.[1] Chem.2022 , 18, 228–234.[1] "Trichloroacetic acid fueled practical amine purifications."[1]

  • Amine Chromatography: J. Chromatogr. A.2010 , 1217(6), 858-880.[1] "The challenges of the analysis of basic compounds by HPLC." [1]

  • Pyrazine Properties: PubChem Compound Summary for CID 26808, 2,3,5-Trimethylpyrazine.[1][3][1]

  • Collidine Properties: PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine.[1][4][1]

  • Recrystallization Strategies: University of Rochester, Dept. of Chemistry.[1] "Tips & Tricks: Recrystallization."[1]

Sources

Validation & Comparative

A Comparative Crystallographic Guide to Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural analogy to purines. This core is present in a variety of compounds investigated for diverse therapeutic applications. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. While the crystal structure for the specific compound 2,3,4-trimethyl-3H-imidazo[4,5-c]pyridine is not publicly available, this guide provides a comparative analysis of two related structures: the parent 1H-imidazo[4,5-c]pyridine and the more complex derivative, 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. This comparison will illuminate the foundational structural features of the imidazo[4,5-c]pyridine ring system and the influence of substitution on its crystal packing.

Comparative Analysis of Crystal Structures

A direct comparison of the crystallographic parameters of the unsubstituted parent heterocycle and a more complex derivative highlights the impact of functionalization on the crystal lattice. The data presented below was obtained from the Cambridge Crystallographic Data Centre (CCDC) and peer-reviewed literature.

Parameter1H-Imidazo[4,5-c]pyridine1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea[1]
CCDC Number 742833Not directly available, data from publication
Chemical Formula C₆H₅N₃C₁₄H₁₁Cl₂N₅O
Molecular Weight 119.12 g/mol 336.18 g/mol
Crystal System OrthorhombicMonoclinic
Space Group Fdd2P2₁/n
a (Å) 16.533(3)8.9368(3)
b (Å) 19.334(4)17.2369(4)
c (Å) 3.7383(7)10.3805(3)
α (°) 9090
β (°) 90114.216(4)
γ (°) 9090
Volume (ų) 1193.3(4)1458.33(7)
Z 84

The parent 1H-imidazo[4,5-c]pyridine crystallizes in the orthorhombic space group Fdd2, indicating a higher symmetry compared to the substituted derivative, which adopts a monoclinic P2₁/n space group[1]. This difference in symmetry is a direct consequence of the bulkier and more complex substituents on the latter, which disrupt the simpler packing arrangement of the unsubstituted core. The unit cell volume is also significantly larger for the substituted compound to accommodate the larger molecule[1].

Experimental Protocols

Synthesis and Crystallization of Imidazo[4,5-c]pyridine Derivatives

The synthesis of the imidazo[4,5-c]pyridine core generally involves the cyclization of a suitably substituted diaminopyridine. The following is a generalized, representative protocol based on established methods in the literature[2][3].

Step 1: Synthesis of a 2-Substituted-1H-imidazo[4,5-c]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminopyridine (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in polyphosphoric acid (PPA) (10-20 times the weight of the diaminopyridine).

  • Reaction: Heat the mixture to 150-180 °C with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) or by column chromatography on silica gel.

Step 2: Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of small organic molecules.

  • Solution Preparation: Dissolve the purified imidazo[4,5-c]pyridine derivative in a suitable solvent or solvent mixture (e.g., ethanol/chloroform) to form a nearly saturated solution at room temperature[1].

  • Crystallization: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them on filter paper.

A generalized workflow for the synthesis and crystallization of imidazo[4,5-c]pyridine derivatives.
Single-Crystal X-ray Diffraction: A Standard Protocol

The following outlines a typical experimental workflow for the structural elucidation of a small organic molecule using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil. The mounted crystal is then placed on the diffractometer.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

scXRD_Workflow start Select & Mount Single Crystal data_collection X-ray Diffraction Data Collection start->data_collection On Diffractometer data_processing Data Processing (Integration & Scaling) data_collection->data_processing Raw Diffraction Images structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection File structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model final_structure Final Crystal Structure structure_refinement->final_structure Refined Model (CIF)

A schematic overview of a typical single-crystal X-ray diffraction experiment.

Conclusion

While the crystal structure of this compound remains elusive in public databases, a comparative analysis of related known structures provides valuable insights into the crystallographic properties of this important heterocyclic system. The provided generalized experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction serve as a practical guide for researchers aiming to elucidate the structures of novel imidazo[4,5-c]pyridine derivatives. Such structural data is indispensable for advancing the development of new therapeutic agents based on this versatile scaffold.

References

  • Krause, M.; Foks, H.; Gobis, K. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules2017 , 22(3), 399. [Link]

  • Gobec, S.; et al. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Comb. Sci.2012 , 14(1), 55-65. [Link]

  • Kandri Rodi, Y.; et al. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online2014 , 70(Pt 2), o155. [Link]

Sources

Reference Standards for 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine: A Technical Comparison and Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine Analysis CAS: 64369-08-0 Content Type: Publish Comparison Guide

Strategic Overview: The Criticality of CAS 64369-08-0

This compound (CAS 64369-08-0) represents a specialized heterocyclic core often encountered in two distinct high-stakes contexts: as a key intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and as a potential process impurity in pyridine-based pharmaceutical ingredients.

For drug development professionals, the integrity of this reference standard is non-negotiable. Unlike common solvents or reagents, this compound possesses a fused imidazo-pyridine scaffold that is prone to tautomerism and specific degradation pathways. An impure standard leads to erroneous quantitation of genotoxic impurities (GTIs) or misinterpretation of Structure-Activity Relationships (SAR).

This guide objectively compares available sourcing options and mandates a self-validating protocol for establishing "Primary Standard" status in-house when pharmacopeial standards are unavailable.

Comparative Analysis: Sourcing the Standard

Currently, no USP or EP primary reference standard exists for this specific isomer. Researchers must choose between Commercial Certified Reference Materials (CRMs) or Custom Synthesis.

Table 1: Comparative Matrix of Reference Standard Sources
FeatureOption A: Commercial CRM (e.g., MolCore, BidePharm) Option B: Custom Synthesis / In-House Option C: Research Grade Reagent
Purity Guarantee High (>98% HPLC)Variable (Depends on purification)Moderate (>95%)
Traceability CoA provided (H-NMR, LC-MS)Full synthetic history knownLimited (often just H-NMR)
Water Content Quantified (Karl Fischer)Must be determinedOften hygroscopic/Unknown
Isotopic Purity Natural AbundanceDeuterated analogs possibleNatural Abundance
Cost/Lead Time $100–$500 / 1-2 WeeksHigh Cost / 4-8 WeeksLow Cost / Immediate
Recommended Use Routine QC, Impurity Quantification MS Internal Standard, GLP Tox Studies Early Discovery/Screening

Expert Insight: For GMP release testing or late-stage stability studies, Option A is acceptable only if the vendor provides a quantitative NMR (qNMR) assay value. If not, you must treat the material as a crude reagent and perform the Standard Qualification Protocol (Section 3) to assign a potency factor.

Technical Specifications & Qualification Protocol

To trust a standard of this compound, you must validate its identity and potency. The fused imidazole ring introduces basicity, making the compound sensitive to pH changes and potentially hygroscopic (forming hydrates).

A. Structural Identity (Self-Validating)
  • 1H-NMR (DMSO-d6): Look for three distinct methyl singlets.

    • 
       ppm (C2-Me, imidazole ring).
      
    • 
       ppm (N3-Me, N-methyl group).
      
    • 
       ppm (C4-Me, pyridine ring).
      
    • Diagnostic: The aromatic protons on the pyridine ring (H6, H7) should show characteristic coupling (

      
       Hz).
      
  • LC-MS: ESI+ mode. Expect

    
     m/z.
    
B. Potency Assignment (The "Mass Balance" Approach)

Do not assume the label purity (e.g., "98%") is the assay value. Calculate the potency on an "as-is" basis using the following equation:

graphic Purity
×
(
1
−
%
Water
+
%
Solvents
+
%
Inorganics
100
)
\text{Potency}graphic Purity} \times (1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Inorganics}}
  • Chromatographic Purity: Determined via HPLC-UV (Area %).

  • Water: Determined via Karl Fischer (KF) titration.

  • Residual Solvents: Determined via GC-Headspace.

Experimental Protocol: Validated HPLC Method

This method is designed to separate this compound from likely synthetic precursors (diaminopyridines) and regioisomers.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH is crucial to suppress protonation of the imidazole, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      

Causality of Choice:

  • Basic pH Buffer: Imidazo[4,5-c]pyridines are basic. Acidic mobile phases (formic acid) often lead to peak tailing due to interaction with residual silanols. Ammonium acetate at pH 9 ensures the molecule is neutral, sharpening the peak.

  • Gradient Slope: The "2-15 min" ramp is optimized to resolve the N-methyl regioisomers which often co-elute in isocratic methods.

Visual Analytical Workflows
Diagram 1: Reference Standard Qualification Decision Tree

This workflow dictates how to handle incoming material based on its documentation and intended use.

StandardQualification Start Incoming Material: CAS 64369-08-0 CheckCoA Check Certificate of Analysis (CoA) Start->CheckCoA qNMR Does CoA include qNMR Assay? CheckCoA->qNMR UseDirect Use as Primary Standard (Apply Potency Factor) qNMR->UseDirect Yes Qualify Initiate In-House Qualification qNMR->Qualify No (Area% only) Exp1 1. Identity: H-NMR + MS Qualify->Exp1 Exp2 2. Purity: HPLC-UV (Area %) Exp1->Exp2 Exp3 3. Volatiles: KF (Water) + GC (Solvents) Exp2->Exp3 Calc Calculate Potency (Mass Balance) Exp3->Calc FinalRelease Release as Qualified Working Standard Calc->FinalRelease

Caption: Decision logic for qualifying CAS 64369-08-0. Material without qNMR data requires full "Mass Balance" characterization before use in quantitative assays.

Diagram 2: HPLC Method Mechanism

Visualizing the separation logic for the imidazo[4,5-c]pyridine core.

HPLC_Mechanism Sample Sample Injection (Mixture of Isomers) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Separation Early Elution Mid Elution Late Elution Polar Precursors 2,3,4-Trimethyl Target Hydrophobic Dimers Column->Separation MobilePhase Mobile Phase (pH 9.0) Suppresses Ionization MobilePhase->Column Modulates Retention Detector UV Detector (254 nm) Separation:p2->Detector Target Analyte

Caption: Mechanistic separation of this compound. High pH mobile phase prevents peak tailing by neutralizing the basic imidazole nitrogen.

References
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • European Medicines Agency (EMA) . ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

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